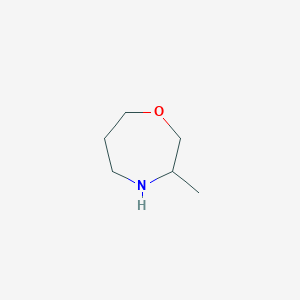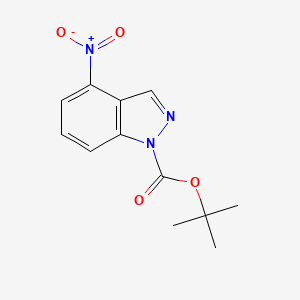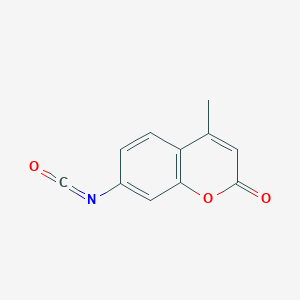
3-methyl-1,4-OXAZEPANE
Overview
Description
3-methyl-1,4-oxazepane is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives, which includes 3-methyl-1,4-oxazepane, has been a subject of research in recent years . One common method involves the use of 1,2-amino alcohols and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The InChI code for 3-methyl-1,4-oxazepane is 1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The synthesis of 1,4-oxazepane derivatives, including 3-methyl-1,4-oxazepane, has seen significant developments in recent years . These advancements have been driven by the versatility of N-propargylamines, which are key building blocks in organic synthesis .Physical And Chemical Properties Analysis
3-methyl-1,4-oxazepane is a liquid at room temperature . It has a molecular weight of 115.18 .Scientific Research Applications
Synthesis of Bicyclic β-Lactam Structures
3-methyl-1,4-OXAZEPANE: is utilized in the novel synthesis of densely functionalized bicyclic β-lactam structures. This process involves a tandem-7-exo-trig intramolecular Oxa-Michael reaction, which is a chemoselective method for creating complex molecular scaffolds . These scaffolds are significant due to their presence in numerous bioactive compounds and pharmaceuticals.
Creation of Chemotherapeutic Agents
The compound’s structure is integral in the synthesis of chemotherapeutically active molecules. It serves as a key structural motif in drugs with a wide range of biological activities, including anti-inflammatory, antithrombotic, and antipsychotic effects . This makes it a valuable synthon for medicinal chemists aiming to develop new therapeutic agents.
Development of EGFR Tyrosine Kinase Inhibitors
One of the prominent applications of 3-methyl-1,4-OXAZEPANE is in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. These inhibitors are crucial in targeted cancer therapies, as they can interfere with the signaling pathways that promote tumor growth .
Glycosidase Inhibition
This compound also finds application in the inhibition of glycosidase enzymes. Glycosidase inhibitors are important in the treatment of diabetes and viral infections, as they can alter the glycosylation processes within the body .
Nitric Oxide Synthase Modulation
Researchers use 3-methyl-1,4-OXAZEPANE in the modulation of nitric oxide synthase, an enzyme that plays a vital role in cardiovascular health and immune response. Modulating this enzyme can lead to potential treatments for various cardiovascular diseases .
Anxiolytic and Antipsychotic Medications
Due to its structural properties, 3-methyl-1,4-OXAZEPANE is involved in the synthesis of anxiolytic and antipsychotic medications. These medications are essential for managing anxiety disorders and schizophrenia, respectively .
Anti-aggregating Agents
The compound is also used in the creation of anti-aggregating agents. These agents prevent the aggregation of blood platelets, which is crucial in the management of thrombotic disorders .
Progesterone Agonist Activities
Lastly, 3-methyl-1,4-OXAZEPANE plays a role in the synthesis of progesterone agonists. These agonists are used in hormone replacement therapies and in the treatment of gynecological disorders .
Safety and Hazards
The safety information for 3-methyl-1,4-oxazepane indicates that it is classified as dangerous . It has hazard statements H226, H302, H315, H318, H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
3-methyl-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVNJUPCPLXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1,4-OXAZEPANE | |
CAS RN |
1273564-68-3 | |
| Record name | 3-methyl-1,4-oxazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)

![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)



![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)

![7-[(Benzyloxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1528424.png)

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)
